1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-methoxyphenyl)urea
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Description
Scientific Research Applications
Directed Lithiation and Substitution Reactions
Directed Lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea : This research demonstrates the directed lithiation of urea derivatives, followed by reactions with various electrophiles to produce substituted products. The study showcases the utility of such urea derivatives in synthetic organic chemistry, particularly in the efficient synthesis of complex molecules (Smith, El‐Hiti, & Alshammari, 2013).
Reversible Attachment of Poly(ethylene glycol)
New Detachable Poly(ethylene glycol) Conjugates : The research introduces a novel strategy for the reversible attachment of methoxypoly(ethylene glycol) to amino-containing substrates via a urea linkage. This method has implications for drug delivery, suggesting the potential of urea derivatives in creating responsive and adaptable drug delivery systems (Zalipsky et al., 1999).
Synthesis and Application in Lossen Rearrangement
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen Rearrangement : This study presents a method for synthesizing ureas through the Lossen rearrangement, showcasing the versatility of urea derivatives in organic synthesis. The process allows for a one-pot synthesis of ureas from carboxylic acids, highlighting the efficiency and environmental friendliness of this approach (Thalluri, Manne, Dev, & Mandal, 2014).
Synthesis and Biological Evaluation
Synthesis of Some Tetrahydropyrimidine-5-carboxylates : In this research, urea derivatives are evaluated for their metal chelating effects and inhibition profiles against key enzymes. This demonstrates the potential biomedical applications of such compounds in designing enzyme inhibitors (Sujayev et al., 2016).
Antitumor Activities
Antitumor Activities of Urea Derivatives : A specific urea derivative was synthesized and its structure characterized. The compound showed promising antitumor activity, indicating the potential of urea derivatives in cancer research and treatment development (Hu et al., 2018).
properties
IUPAC Name |
1-[2-methoxy-2-(2-methylphenyl)ethyl]-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-13-8-4-5-9-14(13)17(23-3)12-19-18(21)20-15-10-6-7-11-16(15)22-2/h4-11,17H,12H2,1-3H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAVOUBSOOURIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)NC2=CC=CC=C2OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-methoxyphenyl)urea |
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